Ethyl 3,4-dihydroxy-2-methylbenzoate
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Overview
Description
Ethyl 3,4-dihydroxy-2-methylbenzoate is an organic compound with the molecular formula C10H12O4. It is a derivative of benzoic acid, characterized by the presence of two hydroxyl groups and a methyl group on the benzene ring, along with an ethyl ester functional group.
Mechanism of Action
Target of Action
The primary target of Ethyl 3,4-dihydroxy-2-methylbenzoate (EDHB) is the prolyl hydroxylase domain enzymes (PHDs) . PHDs are oxygen-dependent enzymes that negatively regulate the hypoxia-inducible factor (HIF), a master regulator of hypoxic responses .
Mode of Action
EDHB acts as a PHD inhibitor . By inhibiting PHDs, EDHB prevents the degradation of HIF under normoxic conditions, leading to an upregulation of HIF-mediated processes . This interaction results in enhanced cellular viability and decreased oxidative stress when cells are exposed to hypoxia .
Biochemical Pathways
The inhibition of PHDs by EDHB affects the HIF pathway . This leads to an increase in the levels of HIF-1α, which in turn boosts the protein expression of antioxidative enzyme heme-oxygenase I . The upregulation of HIF-1α also enhances the expression of metallothioneins, which have antioxidant and anti-inflammatory properties .
Result of Action
The action of EDHB results in protection against hypoxia-induced oxidative damage . This is evidenced by improved cellular viability, decreased levels of protein oxidation and malondialdehyde, and enhanced antioxidant status . The compound also confers enhanced anti-oxidant status, as there is an increase in the levels of glutathione and antioxidant enzymes like superoxide dismutase and glutathione peroxidase .
Action Environment
The action, efficacy, and stability of EDHB can be influenced by environmental factors such as oxygen levels. For instance, the compound’s ability to inhibit PHDs and upregulate HIF is particularly beneficial in hypoxic conditions . .
Biochemical Analysis
Biochemical Properties
Ethyl 3,4-dihydroxy-2-methylbenzoate has been shown to alleviate the toxic effects of F- via modulating its bioavailability, intracellular calcium level, mitochondrial membrane integrity, and redox signaling in A549 cells .
Cellular Effects
In L6 myoblast cells, this compound has been found to afford protection against hypoxia-induced oxidative damage . It influences cell function by improving cellular viability and reducing oxidative stress when exposed to hypoxia .
Molecular Mechanism
The molecular mechanism of this compound involves its role as a prolyl hydroxylase domain enzyme inhibitor . It exerts its effects at the molecular level by modulating the levels of HIF-1α, a key regulator of hypoxic responses .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At dosages of 25 or 50 mg/kg bw/day, it has been found to prevent cellular F- accumulation and oxidative stress
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3,4-dihydroxy-2-methylbenzoate can be synthesized through the esterification of 3,4-dihydroxy-2-methylbenzoic acid with ethanol in the presence of an acid catalyst, such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,4-dihydroxy-2-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
Ethyl 3,4-dihydroxy-2-methylbenzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential antioxidant properties and its role in protecting cells from oxidative stress.
Medicine: Explored for its potential therapeutic effects, including its ability to modulate hypoxia-inducible factors and protect against hypoxia-induced oxidative damage.
Industry: Utilized in the development of materials with specific properties, such as UV absorbers and antioxidants .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3,4-dihydroxybenzoate: Similar structure but lacks the methyl group on the benzene ring.
Methyl 3,4-dihydroxybenzoate: Similar structure but has a methyl ester group instead of an ethyl ester group
Uniqueness
Ethyl 3,4-dihydroxy-2-methylbenzoate is unique due to the presence of both hydroxyl and methyl groups on the benzene ring, which can influence its reactivity and biological activity. The ethyl ester group also contributes to its distinct properties compared to its methyl ester counterpart .
Properties
IUPAC Name |
ethyl 3,4-dihydroxy-2-methylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-3-14-10(13)7-4-5-8(11)9(12)6(7)2/h4-5,11-12H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKLPOQWRVMCOMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(C=C1)O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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